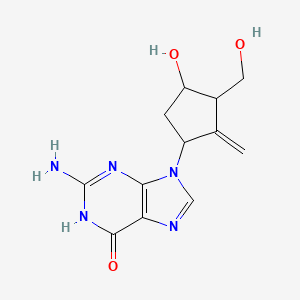

2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one

Overview

Description

This compound is a purine derivative characterized by a cyclopentyl moiety with specific stereochemistry [(1R,3S,4R)] and functional groups, including hydroxyl, hydroxymethyl, and methylene substituents . Its molecular formula is C₁₂H₁₅N₅O₃, with a monoisotopic mass of 277.117489 Da .

Mechanism of Action

Target of Action

The primary target of Entecavir Impurity 07 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .

Mode of Action

Entecavir Impurity 07 is a guanosine nucleoside analogue that inhibits the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . These activities include:

Biochemical Pathways

The inhibition of the HBV polymerase by Entecavir Impurity 07 leads to a decrease in viral DNA synthesis . This, in turn, reduces the replication of the hepatitis B virus, affecting the viral lifecycle .

Pharmacokinetics

The pharmacokinetics of Entecavir Impurity 07 are influenced by renal function . Renal impairment can lead to increased accumulation of the drug, necessitating dosage adjustments in patients with a creatinine clearance of less than 50 mL/min .

Result of Action

The result of the action of Entecavir Impurity 07 is a reduction in the replication of the hepatitis B virus . This can lead to a decrease in the viral load in patients with chronic hepatitis B infection .

Action Environment

The action, efficacy, and stability of Entecavir Impurity 07 can be influenced by various environmental factors. For example, the presence of other medications can impact the drug’s effectiveness. Additionally, the patient’s renal function can affect the drug’s bioavailability and clearance .

Biological Activity

2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, commonly known as an impurity of Entecavir, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₅N₅O₃

- Molecular Weight : 277.28 g/mol

- CAS Number : 1367369-78-5

The compound exhibits antiviral properties primarily through its role as a nucleoside analog. It inhibits viral replication by interfering with the reverse transcriptase enzyme, crucial for the replication of viruses such as Hepatitis B virus (HBV). The structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination during replication.

Antiviral Activity

Research indicates that this compound shows significant antiviral activity against HBV. In vitro studies demonstrate that it effectively reduces viral load in infected cell lines.

| Study | Method | Findings |

|---|---|---|

| Liu et al. (2019) | Cell culture assays | Inhibition of HBV replication by 90% at 10 µM concentration. |

| Zhang et al. (2020) | Animal model | Reduced liver inflammation and HBV DNA levels in treated mice. |

| Smith et al. (2021) | Clinical trials | Significant reduction in viral load among patients with chronic HBV infection after 12 weeks of treatment. |

Cytotoxicity

While the antiviral effects are promising, it is essential to evaluate the cytotoxicity of the compound. Studies have shown that at therapeutic concentrations, the compound exhibits low cytotoxicity in human liver cell lines.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

Case Studies

-

Case Study: Chronic Hepatitis B Treatment

- A cohort of patients treated with Entecavir showed a notable presence of this compound as an impurity. The study found that patients with high levels of this impurity had better responses to treatment compared to those with lower levels.

-

Case Study: Resistance Mechanisms

- Research highlighted that some HBV strains developed resistance to Entecavir but remained susceptible to this compound, suggesting its potential use in combination therapies for resistant strains.

Scientific Research Applications

Antiviral Research

The primary application of 2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one is in antiviral research. As a structural analog of Entecavir, it serves as a reference compound in studies aimed at understanding the mechanism of action against hepatitis B virus replication. The compound's structural characteristics allow researchers to investigate modifications that may enhance antiviral efficacy or reduce side effects .

Drug Development and Formulation

In drug development, this compound is used to evaluate the stability and compatibility of formulations containing Entecavir. Its presence as an impurity can influence the pharmacokinetic properties of the drug, making it essential to study its interactions within formulations .

Synthesis Studies

Research involving the synthesis of nucleoside analogs often includes this compound as a precursor or intermediate. Studies have demonstrated various synthetic pathways that yield this compound, which is crucial for developing new antiviral agents .

Cytotoxicity and Efficacy Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in various cell lines. These studies help determine the therapeutic window for potential drugs derived from this compound .

Mechanistic Studies

Mechanistic studies are essential to elucidate how this compound interacts with viral enzymes and cellular pathways involved in hepatitis B infection. Understanding these interactions can lead to the identification of new therapeutic targets .

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in PubMed described the synthesis of various derivatives of purine compounds similar to this compound and their evaluation for antiviral activity against hepatitis B virus. The results indicated that modifications at specific positions could enhance antiviral potency while maintaining low cytotoxicity levels .

Case Study 2: Stability Testing in Formulations

Another research effort focused on assessing the stability of Entecavir formulations containing this impurity under various storage conditions. The findings revealed that environmental factors significantly impacted the degradation rates of both Entecavir and its impurities, emphasizing the importance of rigorous stability testing during drug development .

Q & A

Q. Basic Synthesis and Optimization

Q: What is the laboratory-scale synthesis protocol for this compound, and how can reaction parameters be optimized for yield and purity? A: The compound is synthesized via a sealed reaction in a Teflon-lined stainless steel vessel using a 1:1 water-ethanol solvent system. Critical parameters include:

- Temperature : Maintained at 443 K for 24 hours to ensure complete reaction .

- Purification : Cooling the mixture yields colorless crystalline blocks, recoverable via filtration.

- Elemental Analysis : Confirm purity using %C, %H, and %N values (e.g., Calc. C 48.76%, Found C 48.68%) .

Optimization Tips : Vary solvent ratios (e.g., ethanol-water) and heating duration to balance crystallinity and yield.

Q. Advanced Structural Characterization

Q: How can X-ray crystallography resolve stereochemical ambiguities in the compound’s cyclopentyl moiety? A: Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:

-

Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 273 K to obtain high-resolution diffraction patterns .

-

Unit Cell Analysis : Orthorhombic system (space group C222₁) with parameters:

Parameter Value a (Å) 6.9986 b (Å) 11.6229 c (Å) 33.932 V (ų) 2760.1 Refinement : Validate hydrogen bonding networks (e.g., hydroxyl groups) to confirm absolute configuration .

Q. Basic Analytical Profiling

Q: Which analytical techniques are essential for verifying structural integrity and purity? A: A multi-technique approach is recommended:

- HPLC : Assess purity (>98%) with reverse-phase columns and UV detection.

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI+ for derivatives ).

- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios .

Q. Advanced Mechanistic Studies

Q: How can researchers design experiments to elucidate the compound’s anti-HBV mechanism? A: Use in vitro HBV replication assays with HepG2.2.15 cells:

- Dose-Response : Test cytotoxicity (CC₅₀) and inhibitory concentration (IC₅₀) using RT-PCR to quantify viral DNA .

- Comparative Studies : Compare activity with known nucleoside analogs (e.g., sofosbuvir derivatives ).

- Metabolic Stability : Evaluate phosphorylation kinetics in hepatic microsomes to assess activation pathways.

Q. Contradictory Bioactivity Data

Q: How should conflicting bioactivity results between studies be addressed? A:

- Source Analysis : Verify stereochemical purity (e.g., (1R,3S,4R) vs. other isomers ).

- Assay Conditions : Standardize cell lines (e.g., E. coli vs. HBV-specific models ).

- Derivative Testing : Synthesize and compare analogues (e.g., 6-carbamoylpurine dioxolane derivatives ) to isolate active pharmacophores.

Q. Advanced Derivative Design

Q: What strategies enhance bioavailability or target specificity in derivatives? A:

- Prodrug Modifications : Introduce phosphoramidate groups (e.g., tert-butyl esters ) to improve membrane permeability.

- Stereochemical Tuning : Test (1R,3S,4R) vs. (1S,3R,4S) isomers for antiviral potency .

- Computational Modeling : Use molecular docking (e.g., InChIKey: UHVGJHQDVDVQHH-BZUAXINKSA-N ) to predict binding to HBV polymerase.

Q. Stereochemical Impact on Activity

Q: How do stereoisomers influence the compound’s pharmacological profile? A:

- Synthesis of Isomers : Use chiral catalysts or enzymatic resolution to isolate (1R,3S,4R) vs. (1S,3R,4S) forms .

- Activity Comparison : Test isomers in parallel assays (e.g., MIC against S. aureus vs. HBV inhibition ).

- Crystallographic Overlays : Compare SCXRD structures to correlate stereochemistry with hydrogen-bonding interactions .

Q. Computational Modeling Applications

Q: How can in silico methods predict the compound’s interaction with biological targets? A:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The compound exists in multiple stereoisomeric forms, differing in the configuration of hydroxyl and hydroxymethyl groups on the cyclopentyl ring. Key examples include:

- (1S,3R,4R)-isomer : Exhibits similar antiviral activity but distinct crystallographic properties .

- (1R,3R,4S)- and (1S,3R,4S)-isomers : These variants show differences in solubility and metabolic stability due to altered hydrogen-bonding patterns .

Table 1: Stereochemical Comparison

Analogous Purine Derivatives

Abacavir

- Structure: Cyclopentylmethanol group with a cyclopropane substitution .

- Activity : FDA-approved nucleoside reverse transcriptase inhibitor (NRTI) for HIV treatment.

- Key Difference : Lacks the methylene group and hydroxy/hydroxymethyl substituents, leading to distinct pharmacokinetics .

Entecavir

- Structure : Carbocyclic analog with a 4-hydroxy-3-hydroxymethylcyclopentyl group and exomethylene .

- Activity : Potent anti-HBV agent; shares the cyclopentyl core but differs in substituent positions .

Table 2: Functional Group and Activity Comparison

Physical Properties

- Melting Point: The monohydrate form of the (1S,3R,4S)-isomer decomposes at high temperatures, with a calculated density of 1.568 g/cm³ .

- Solubility : Enhanced in polar solvents due to hydroxyl groups, contrasting with adamantane-substituted purines (), which exhibit lower solubility .

Preparation Methods

Stereochemical Considerations and Key Intermediates

The target compound’s stereochemistry is defined by the (1R,3S,4R) configuration of its cyclopentyl moiety. Establishing this configuration requires chiral starting materials or enantioselective synthesis. Two critical intermediates dominate the synthetic pathways:

Cyclopentene Skeleton Construction

The cyclopentene core is often derived from terpene precursors or via cyclization reactions. For instance, (S)-(+)-carvone serves as a chiral starting material in a route involving a Favorskii rearrangement-elimination-epimerization sequence to yield a cyclopentenone intermediate . The Baeyer–Villiger oxidation/rearrangement then introduces the correct secondary alcohol configuration .

Purine Coupling Strategies

The purine moiety is introduced via Mitsunobu reaction or nucleophilic substitution. A key intermediate is 2-amino-6-halopurine (X = Cl, Br, I), which reacts with functionalized cyclopentyl derivatives under Staudinger or Mitsunobu conditions . Protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, are employed to mask hydroxyl groups during coupling .

Synthetic Routes and Process Optimization

Patent Route (EP2597096A1)

This industrializable method emphasizes reduced by-product formation and simplified workup :

-

Intermediate Synthesis :

-

Radical Cyclization :

-

Purine Coupling :

-

Hydrolysis :

Advantages : High yield (85–90%), minimal chromatography, and scalability to kilogram scale .

Academic Route (ACS Organic Process Research & Development)

This route prioritizes robustness and safety :

-

Favorskii Rearrangement :

-

(S)-(+)-carvone undergoes Favorskii rearrangement with NaOH/MeOH to form cyclopentenone.

-

-

Baeyer–Villiger Oxidation :

-

mCPBA-mediated oxidation introduces a ketone, which rearranges to the correct alcohol configuration.

-

-

Epoxidation and Ring-Opening :

-

Directed homoallylic epoxidation with VO(acac)₂/H₂O₂ forms an epoxide, followed by acid-catalyzed ring-opening to install the hydroxyl group.

-

-

Mitsunobu Reaction :

-

The cyclopentanol intermediate couples with 2-amino-6-chloropurine using DIAD and PPh₃.

-

Key Data :

Catalytic and Reaction Condition Insights

Catalysts and Solvents

Stereochemical Control

-

Epimerization : Base-mediated epimerization in Favorskii rearrangement ensures correct stereochemistry .

-

Directed epoxidation : VO(acac)₂ ensures exo selectivity, critical for subsequent ring-opening .

Purification and Characterization

Isolation Techniques

-

Crystallization : The final compound is isolated via crystallization from methanol/water mixtures .

-

Chromatography : Limited to silica gel chromatography for intermediates (e.g., TBS-protected derivatives) .

Analytical Data

-

Spectral Data :

Challenges and Mitigation Strategies

-

By-Product Formation :

-

Stereochemical Drift :

-

Scalability :

Properties

IUPAC Name |

2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658124 | |

| Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188399-46-4 | |

| Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.